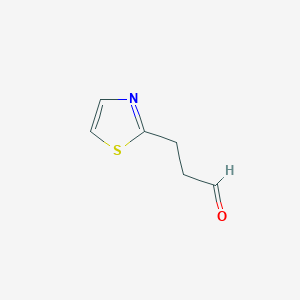

2-Thiazolepropanal

Description

Contextual Significance of Thiazole-Containing Compounds in Chemical Science

The thiazole (B1198619) ring, a five-membered heterocycle containing both sulfur and nitrogen, is a privileged scaffold in chemical science. nih.gov Its aromaticity lends it a degree of stability, while the heteroatoms provide sites for diverse chemical reactions. smolecule.com This unique combination of properties has made the thiazole moiety a recurring feature in a wide array of biologically active and industrially important molecules.

Thiazoles are found in numerous natural products, most notably in Vitamin B1 (thiamine), which is essential for metabolism. nist.gov The thiazole ring is also a critical component of penicillins, a class of antibiotics that revolutionized medicine. Beyond nature, synthetic thiazole derivatives have found extensive application. They form the basis for a variety of pharmaceuticals, including antimicrobial, anti-inflammatory, and anticancer agents. smolecule.comnih.gov Furthermore, thiazole-based compounds are utilized as dyes, fungicides, and accelerators in the vulcanization of rubber. The versatility of the thiazole ring ensures its continued prominence in medicinal chemistry, materials science, and organic synthesis. nih.govnih.gov

Historical Evolution of Research on Aldehyde Derivatives of Heterocycles

The study of aldehyde derivatives of heterocyclic compounds has a rich history, dating back to the foundational period of organic chemistry in the 19th and early 20th centuries. researchgate.net Early research often focused on the isolation of these compounds from natural sources and the development of fundamental synthetic reactions. Classic named reactions, such as the Hantzsch thiazole synthesis, provided the initial pathways for constructing these molecular architectures. chemmethod.com

Over the decades, the focus of research has evolved significantly. The advent of modern spectroscopic techniques, such as NMR and mass spectrometry, allowed for the unambiguous characterization of complex heterocyclic aldehydes and their derivatives. researchgate.net In recent years, there has been a significant push towards developing more efficient and environmentally benign synthetic methodologies. nih.gov This includes the use of novel catalysts, microwave-assisted synthesis, and multi-component reactions that can construct complex molecules in a single step. nist.gov The reactivity of the aldehyde group makes these compounds valuable intermediates in organic synthesis, serving as precursors for a wide range of other functional groups and for the construction of more complex molecular frameworks. chemmethod.com

Due to the limited specific research on 2-Thiazolepropanal, detailed experimental data tables for this compound are not available in published literature. However, we can infer some general properties and potential synthetic routes based on knowledge of similar compounds.

Table 1: Predicted Physicochemical Properties of this compound This table is generated based on the general properties of similar short-chain alkylthiazoles and aldehydes. Actual values may vary.

| Property | Predicted Value/Range |

|---|---|

| Molecular Formula | C6H7NOS |

| Molecular Weight | 141.19 g/mol |

| Appearance | Pale yellow liquid (predicted) |

| Boiling Point | Higher than thiazole (85°C), likely in the range of 150-200°C |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol (B145695) and ether |

Table 2: Potential Synthetic Approaches for this compound This table outlines general synthetic strategies for thiazole derivatives that could potentially be adapted for the synthesis of this compound.

| Reaction Type | Potential Precursors | General Reaction Conditions |

|---|---|---|

| Hantzsch Thiazole Synthesis | A thioamide and an α-halocarbonyl compound with a protected aldehyde | Typically requires a base and a suitable solvent like ethanol. |

| Oxidation of 2-Thiazolepropanol (B3346609) | 2-Thiazolepropanol | Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane. |

| Side-chain elaboration of a simpler thiazole | 2-Methylthiazole or 2-acetylthiazole (B1664039) | Multi-step synthesis involving chain extension and functional group manipulation. |

Table 3: Research on Structurally Related Thiazole Derivatives This table presents findings on compounds structurally similar to this compound, highlighting potential areas of interest for future research on the target compound.

| Compound Name | Area of Research | Key Findings |

|---|---|---|

| 2-Propionyl thiazole | Flavor Chemistry | Identified as a flavoring agent. |

| 2-Thiazolepropanol | Organic Synthesis | Can be synthesized from 3-(2-thiazolyl)-2-propynol. |

| Various 2-amino-thiazole derivatives | Medicinal Chemistry | Exhibit a wide range of biological activities, including antimicrobial and anticancer properties. |

Structure

3D Structure

Properties

CAS No. |

377083-67-5 |

|---|---|

Molecular Formula |

C6H7NOS |

Molecular Weight |

141.19 g/mol |

IUPAC Name |

3-(1,3-thiazol-2-yl)propanal |

InChI |

InChI=1S/C6H7NOS/c8-4-1-2-6-7-3-5-9-6/h3-5H,1-2H2 |

InChI Key |

LPYLLKLVYUDKAV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=N1)CCC=O |

Origin of Product |

United States |

Investigating Formation Mechanisms of 2 Thiazolepropanal

Maillard Reaction Pathway Intermediates and Products Related to 2-Thiazolepropanal

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a primary route for the formation of a diverse array of flavor compounds, including this compound. The key precursors for the thiazole (B1198619) ring are the sulfur-containing amino acid cysteine and a dicarbonyl compound derived from sugar degradation.

The generally accepted mechanism for the formation of the thiazole ring involves the reaction of cysteine with a dicarbonyl compound, such as glyoxal (B1671930) or methylglyoxal (B44143), which are common intermediates in the Maillard reaction. researchgate.netnih.gov The reaction proceeds through the formation of a Schiff base, followed by cyclization and dehydration to form the stable aromatic thiazole ring. wikipedia.org

While the direct pathway to this compound is not extensively detailed in existing literature, the formation of analogous compounds like 2-acetylthiazole (B1664039) provides a foundational understanding. For 2-acetylthiazole, the reaction between cysteine, hydrogen sulfide (B99878) (from cysteine degradation), and dicarbonyls like methylglyoxal and glyoxal is crucial. researchgate.netnih.govnih.gov It can be inferred that the propanal side chain of this compound likely originates from the Strecker degradation of specific amino acids or from the fragmentation of the sugar backbone. The Strecker degradation of an amino acid in the presence of a dicarbonyl compound results in the formation of an aldehyde with one less carbon atom than the original amino acid. For instance, the Strecker degradation of methionine is known to produce methional, a 3-(methylthio)propanal. wikipedia.org A similar degradation of an appropriate amino acid precursor in the presence of a thiazole intermediate could potentially lead to the formation of this compound.

Table 1: Key Intermediates and Precursors in the Maillard Reaction Leading to Thiazole Formation

| Precursor/Intermediate | Role in Thiazole Formation | Reference |

| Cysteine | Provides the sulfur and nitrogen atoms for the thiazole ring. | wikipedia.org |

| Reducing Sugars (e.g., Glucose, Fructose) | Source of dicarbonyl compounds through degradation. | researchgate.netnih.gov |

| Glyoxal | A key dicarbonyl intermediate that reacts with cysteine. | researchgate.netnih.gov |

| Methylglyoxal | Another important dicarbonyl intermediate in thiazole synthesis. | researchgate.netnih.govnih.gov |

| Strecker Aldehydes | Potential precursors for the aldehyde side chain of thiazole derivatives. | acs.org |

Microbial Metabolic Synthesis of this compound

The microbial synthesis of flavor and aroma compounds offers a promising alternative to chemical synthesis or extraction from natural sources. While the direct microbial production of this compound has not been specifically reported, the biosynthesis of related sulfur-containing compounds and the general principles of metabolic engineering for aldehyde production provide a basis for its potential synthesis in microorganisms.

Enzyme Systems Involved in Thiazole Ring Formation and Aldehyde Derivatization

In biological systems, the formation of the thiazole ring is a key step in the biosynthesis of thiamine (B1217682) (Vitamin B1) and other secondary metabolites. wikipedia.org This process involves a complex interplay of enzymes that catalyze the condensation of precursors to form the heterocyclic ring. For instance, in the biosynthesis of many thiazole-containing natural products, a cyclodehydratase and a dehydrogenase are involved in the conversion of cysteine residues within a precursor peptide into a thiazoline (B8809763) and subsequently a thiazole ring. nih.gov

The aldehyde functional group of this compound would require a separate enzymatic derivatization step. Nature employs a variety of enzymes for aldehyde synthesis. nih.gov For example, the Ehrlich pathway in yeasts can convert amino acids into their corresponding aldehydes and alcohols. nih.gov Specifically, the degradation of methionine can lead to the formation of methional. wikipedia.org A similar pathway, if engineered to act on a thiazole-containing precursor, could potentially yield this compound.

Substrate Specificity and Metabolic Engineering Approaches

The substrate specificity of the enzymes involved is a critical factor in any potential biosynthetic pathway for this compound. Metabolic engineering strategies could be employed to modify existing pathways or introduce novel enzymes to produce the desired compound.

Key metabolic engineering approaches that could be relevant for this compound production include:

Enhancing Precursor Supply: Overexpression of genes involved in the biosynthesis of cysteine and the necessary carbon skeletons for the propanal side chain would be a crucial first step. nih.gov

Introducing Thiazole Biosynthesis Pathway: Heterologous expression of genes encoding for thiazole synthase and related enzymes could establish the core thiazole ring structure.

Engineering Aldehyde Synthesis: Introducing or engineering enzymes with specificity towards a thiazole-containing substrate to catalyze the formation of the propanal side chain would be a key challenge. This might involve modifying existing amino acid degradation pathways. researchgate.net

Blocking Competing Pathways: Knocking out genes responsible for the degradation of this compound or its precursors would be necessary to increase product yield. nih.gov

Optimizing Cofactor Availability: Ensuring a sufficient supply of necessary cofactors, such as ATP and NAD(P)H, for the enzymatic reactions is also important. mdpi.com

Table 2: Potential Metabolic Engineering Strategies for this compound Production

| Strategy | Target Pathway/Enzyme | Desired Outcome | Reference |

| Precursor Enhancement | Cysteine biosynthesis pathway | Increased availability of the sulfur and nitrogen donor for the thiazole ring. | nih.gov |

| Pathway Introduction | Thiazole synthase enzymes | Establishment of the core thiazole heterocyclic structure. | wikipedia.org |

| Aldehyde Synthesis Engineering | Amino acid degradation pathways (e.g., Ehrlich pathway) | Conversion of a thiazole-containing precursor to this compound. | nih.govresearchgate.net |

| Byproduct Reduction | Aldehyde reductases, competing metabolic pathways | Prevention of this compound degradation and increased final titer. | nih.gov |

Precursor Analysis in Thermal Processing for this compound Generation

The generation of this compound during thermal processing, such as roasting, frying, or baking, is highly dependent on the presence of specific precursors in the food matrix. The primary precursors are understood to be sulfur-containing amino acids and a source of reactive carbonyls, typically from carbohydrates.

The most critical precursor for the thiazole moiety is the amino acid cysteine . wikipedia.org During heating, cysteine can degrade to release hydrogen sulfide (H₂S) and ammonia, which are essential for the formation of the thiazole ring in the Maillard reaction. isnff-jfb.com The concentration and availability of free cysteine or cysteine residues within proteins will directly impact the yield of thiazole derivatives.

The source of the three-carbon propanal side chain is less definitively established but is likely derived from the degradation of either amino acids or sugars. The Strecker degradation of certain amino acids, such as methionine, is a well-known pathway for the formation of aldehydes. wikipedia.org It is plausible that a similar degradation of an amino acid like threonine or the fragmentation of a five-carbon sugar (pentose) could provide the necessary three-carbon unit. The reaction of cysteine with pentoses has been shown to produce various sulfur-containing flavor compounds.

Table 3: Key Precursors for this compound Generation in Thermal Processing

| Precursor | Role in this compound Formation | Reference |

| Cysteine | Source of sulfur and nitrogen for the thiazole ring. | wikipedia.orgisnff-jfb.com |

| Reducing Sugars (Pentoses and Hexoses) | Provide the carbonyl compounds necessary for the Maillard reaction and potentially the carbon backbone for the propanal side chain. | researchgate.netnih.gov |

| Other Amino Acids (e.g., Methionine, Threonine) | Potential precursors for the propanal side chain via Strecker degradation. | wikipedia.org |

| Dicarbonyl Compounds (e.g., Glyoxal, Methylglyoxal) | Reactive intermediates formed from sugar degradation that participate in thiazole ring formation. | researchgate.netnih.govnih.gov |

Advanced Analytical Methodologies for 2 Thiazolepropanal Characterization

Separation Science Techniques for 2-Thiazolepropanal Isolation and Quantification

Complex matrices, such as food and biological samples, require powerful separation techniques to isolate and quantify this compound. Gas and liquid chromatography, coupled with mass spectrometry, are the principal methods for this purpose.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. The methodology involves the separation of components in a mixture by gas chromatography followed by their detection and identification by mass spectrometry.

The inherent volatility of this compound makes it amenable to GC-MS analysis. A typical GC-MS method would involve a capillary column, such as one with a 5% diphenyl-95% dimethylpolysiloxane stationary phase, which separates compounds based on their boiling points and polarities. While specific retention indices for this compound are not widely published, related compounds like 4-methylthiazole have reported Kovats retention indices around 798 on a non-polar DB-1 column and 818 on a slightly more polar DB-5 column pherobase.com.

Upon elution from the GC column, the analyte enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion and its fragments are detected, providing a unique mass spectrum that acts as a chemical fingerprint. The fragmentation pattern of aldehydes is characterized by specific cleavage pathways chemguide.co.ukmiamioh.edu. For this compound, key fragmentation would likely involve:

α-cleavage: Breakage of the bond adjacent to the carbonyl group, potentially leading to the loss of a hydrogen atom (M-1) or the propanal side chain.

β-cleavage: Cleavage of the bond between the second and third carbon of the side chain.

McLafferty rearrangement: A characteristic rearrangement for carbonyl compounds with a sufficiently long alkyl chain, though less likely for a propanal side chain.

Thiazole (B1198619) ring fragmentation: Cleavage of the thiazole ring itself, yielding characteristic sulfur and nitrogen-containing fragments.

Table 1: Hypothetical GC-MS Fragmentation Data for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 141 | [C₆H₇NOS]⁺ | Molecular Ion (M⁺) |

| 112 | [C₅H₆N]⁺ | Loss of the formyl group (-CHO) |

| 85 | [C₃H₃NS]⁺ | Thiazole ring fragment |

| 58 | [C₂H₂S]⁺ | Thioformyl fragment |

| 45 | [CHS]⁺ | Thioformyl radical cation |

Liquid chromatography-mass spectrometry (LC-MS) is indispensable for the analysis of non-volatile precursors and metabolites of this compound. This compound can be formed through the Maillard reaction between sulfur-containing amino acids like cysteine and reducing sugars, or through the thermal degradation of thiamine (B1217682) (Vitamin B1) nih.govacs.org.

LC-MS methods are well-suited for quantifying these polar and often thermally labile precursors in aqueous matrices. For instance, a comprehensive LC-MS/MS method has been developed for the simultaneous quantification of thiamine and its precursors, including the thiazole moiety 4-methyl-5-(2-hydroxyethyl)thiazole (HET) acs.orgresearchgate.net. Such methods often employ reversed-phase chromatography with tandem mass spectrometry (MS/MS) for enhanced selectivity and sensitivity.

The analysis of Maillard reaction products, which can be extremely complex, also benefits from high-resolution mass spectrometry (HRMS) coupled with LC mdpi.comnih.gov. This allows for the tentative identification of numerous reaction products based on accurate mass measurements. Cysteine-S-conjugates, which can be precursors to volatile thiols and potentially related thiazoles, have been identified using LC-MS² nih.gov.

Table 2: LC-MS/MS Parameters for the Analysis of Potential this compound Precursors

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| Cysteine | 122.0 | 76.0 | 15 |

| Thiamine | 265.1 | 122.1 | 20 |

| 4-Methyl-5-(2-hydroxyethyl)thiazole (HET) | 144.1 | 100.1 | 18 |

The analysis of aldehydes by GC-MS can be challenging due to their reactivity and sometimes poor chromatographic performance. Derivatization is a common strategy to improve their volatility, stability, and detectability und.edunih.gov. The aldehyde group of this compound can be targeted with various derivatizing agents.

One of the most effective reagents is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). PFBHA reacts with the carbonyl group to form a stable oxime derivative. This derivative is more volatile and exhibits excellent sensitivity, especially with electron capture detection (ECD) or negative chemical ionization (NCI) mass spectrometry.

Another common derivatizing agent for aldehydes is 2,4-dinitrophenylhydrazine (DNPH). The resulting hydrazone is less volatile and more suitable for LC-UV or LC-MS analysis. This approach is particularly useful for quantifying aldehydes in complex matrices.

Spectroscopic Identification of this compound

Spectroscopic techniques provide detailed structural information, which is crucial for the unambiguous identification of this compound. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful tools for elucidating its molecular structure.

NMR spectroscopy is a definitive technique for structure elucidation. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom in the this compound molecule.

¹H NMR: The aldehyde proton would appear as a triplet at a downfield chemical shift, typically in the range of δ 9.5-10.0 ppm. The protons on the propanal side chain would exhibit characteristic splitting patterns (e.g., triplets and sextets) in the aliphatic region (δ 2.0-3.5 ppm). The protons on the thiazole ring would resonate in the aromatic region, with their exact shifts depending on the substitution pattern.

¹³C NMR: The carbonyl carbon of the aldehyde would be highly deshielded, appearing at δ 190-200 ppm. The carbons of the thiazole ring would resonate in the range of δ 110-170 ppm, while the aliphatic carbons of the side chain would be found at higher field (δ 20-50 ppm).

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Aldehyde CH O | 9.7 (t) | 201 |

| CH ₂-CHO | 2.9 (dt) | 45 |

| CH ₂-CH₂-CHO | 3.2 (t) | 25 |

| Thiazole C4-H | 7.8 (d) | 143 |

| Thiazole C5-H | 7.3 (d) | 119 |

| Thiazole C2 | - | 168 |

Note: Predicted values are based on analogous structures and may vary. Multiplicity: s = singlet, d = doublet, t = triplet, dt = doublet of triplets.

FTIR spectroscopy is a rapid and sensitive technique for identifying functional groups within a molecule. The FTIR spectrum of this compound would be characterized by specific absorption bands corresponding to its aldehyde and thiazole functionalities cdnsciencepub.comresearchgate.netcdnsciencepub.comrsc.org.

Key expected vibrational frequencies include:

C=O Stretch: A strong, sharp absorption band in the region of 1720-1740 cm⁻¹ is characteristic of the aldehyde carbonyl group.

C-H Stretch (Aldehyde): Two weak bands are typically observed around 2820 cm⁻¹ and 2720 cm⁻¹ due to the C-H bond of the aldehyde group.

C=N Stretch: The thiazole ring will exhibit a C=N stretching vibration, typically in the range of 1600-1650 cm⁻¹.

C=C Stretch: Aromatic C=C stretching from the thiazole ring will appear in the 1450-1600 cm⁻¹ region.

C-S Stretch: The C-S bond in the thiazole ring will have a weaker absorption in the fingerprint region, typically below 800 cm⁻¹.

Table 4: Predicted FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde C=O | Stretch | 1730 | Strong |

| Aldehyde C-H | Stretch | 2820, 2720 | Weak |

| Thiazole C=N | Stretch | 1630 | Medium |

| Thiazole C=C | Stretch | 1550 | Medium |

| Aliphatic C-H | Stretch | 2850-2960 | Medium |

| Thiazole C-S | Stretch | 700-800 | Weak |

Integrated Analytical Platforms in this compound Research

The investigation of this compound, a compound of interest in various fields, including food science and fragrance chemistry, heavily relies on the application of integrated analytical platforms. The complexity of the matrices in which this compound is often found, such as food products and biological samples, makes its isolation and characterization challenging with standalone analytical methods. nih.gov Hyphenated techniques, by combining separation and detection, provide the necessary selectivity and sensitivity for accurate analysis. ijarnd.comnih.gov

The most prevalent integrated platforms in the study of volatile and semi-volatile compounds like this compound include Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR). bohrium.comresearchgate.net These techniques allow for the separation of this compound from other components in a mixture, followed by its unequivocal identification based on its mass-to-charge ratio, fragmentation pattern, or nuclear magnetic resonance spectrum.

In the context of flavor and aroma analysis, where this compound often plays a key role, the coupling of Gas Chromatography with Olfactometry and Mass Spectrometry (GC-O-MS) provides an even more powerful tool. This multi-hyphenated technique not only separates and identifies the volatile compounds but also provides sensory information, allowing researchers to correlate the presence and concentration of this compound with specific aroma characteristics. researchgate.netmdpi.com

Furthermore, the advent of comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry has significantly enhanced the ability to resolve and identify trace components in highly complex samples. mdpi.comrsc.orgnih.gov This advanced technique offers superior separation power compared to conventional GC, making it particularly well-suited for the detailed analysis of intricate volatile profiles that may contain this compound.

The selection of a specific integrated platform for the analysis of this compound is contingent upon the nature of the sample matrix, the concentration of the analyte, and the specific research question being addressed. For instance, GC-MS is often the method of choice for analyzing volatile fractions of food and beverage samples, while LC-MS may be more appropriate for less volatile derivatives or for matrices that are not amenable to gas chromatography. nih.govnih.gov For definitive structural elucidation, particularly of novel thiazole derivatives, LC-NMR can provide invaluable, unambiguous structural information. nih.gov

The table below summarizes the key integrated analytical platforms applicable to the characterization of this compound and the type of information they provide.

| Integrated Platform | Separation Technique | Detection Technique(s) | Information Provided |

| GC-MS | Gas Chromatography (GC) | Mass Spectrometry (MS) | Retention time, mass spectrum, fragmentation pattern for identification and quantification. |

| LC-MS/MS | Liquid Chromatography (LC) | Tandem Mass Spectrometry (MS/MS) | Retention time, precursor and product ion masses for highly selective identification and quantification. nih.gov |

| GC-O-MS | Gas Chromatography (GC) | Olfactometry (O) and Mass Spectrometry (MS) | Retention time, mass spectrum, and odor description for correlating chemical identity with sensory properties. mdpi.com |

| GC×GC-MS | Comprehensive Two-Dimensional Gas Chromatography (GC×GC) | Mass Spectrometry (MS) | Enhanced separation of complex mixtures, retention times in two dimensions, and mass spectra for detailed compositional analysis. mdpi.comrsc.org |

| LC-NMR | Liquid Chromatography (LC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Chromatographic separation followed by detailed structural elucidation of the isolated compound. nih.gov |

The application of these integrated analytical platforms continues to advance our understanding of the occurrence, formation, and sensory impact of this compound in various systems. The rich datasets generated by these techniques, often combined with chemometric analysis, provide a comprehensive chemical fingerprint of the samples under investigation. researchgate.net

Structure Activity Relationship Sar Studies of 2 Thiazolepropanal and Its Analogs

Elucidating Ligand-Olfactory Receptor Interactions for 2-Thiazolepropanal

The perception of this compound's characteristic aroma begins with its binding to one or more specific ORs within the olfactory epithelium. Olfactory receptors are a large family of G protein-coupled receptors (GPCRs), and a single odorant can bind to multiple receptors with varying affinities, just as a single receptor can be activated by multiple odorants. nih.gov This combinatorial coding is fundamental to the ability to distinguish between a vast array of smells. nih.gov

The binding affinity between an odorant and an OR is a measure of how strongly they interact. While specific binding affinity data for this compound with individual human ORs is not extensively documented in public literature, studies on related thiazole (B1198619) derivatives provide valuable insights. Research on odorant-binding proteins (OBPs), which are thought to transport odorants to the receptors, shows that subtle structural changes in thiazole compounds can significantly alter binding profiles. oup.com For instance, the degree of methylation or the nature of an alkyl side chain on a thiazole ring can increase binding affinity to specific OBP subtypes. oup.com

It is understood that each OBP subtype has a unique ligand-binding profile, interacting with a distinct subset of chemical compounds. oup.com Changes as minor as substituting a methyl group for an isobutyl group on a thiazole derivative can cause it to bind to a different or broader range of OBPs. oup.com This specificity suggests that the propanal side chain of this compound, in conjunction with the thiazole ring, creates a unique chemical signature that is selectively recognized by a specific subset of the hundreds of functional ORs. Computational methods like molecular docking are often used to predict the binding affinity and pose of a ligand within a receptor's binding pocket, helping to characterize these interactions at an atomic level. nih.gov

Table 1: Hypothetical Binding Affinities of Thiazole Analogs to a Specific Olfactory Receptor (OR-X) This table is illustrative and based on general principles of SAR, as specific experimental data for this compound is limited.

| Compound Name | Structure | Key Features | Predicted Binding Affinity (Kd) |

| 2-Methylthiazole | Thiazole ring with methyl group | Small alkyl group | Moderate |

| 2-Acetylthiazole (B1664039) | Thiazole ring with acetyl group | Ketone functional group | High |

| This compound | Thiazole ring with propanal side chain | Aldehyde group, flexible chain | High |

| 2-Isobutylthiazole | Thiazole ring with isobutyl group | Branched alkyl chain | Moderate-High |

Mutational analysis, or site-directed mutagenesis, is a powerful technique used to identify the specific amino acid residues within an OR that are critical for binding an odorant like this compound. Although direct mutational studies for this compound are not widely published, the methodology is well-established in olfactory research. nih.gov For example, studies on the mouse I7 receptor showed that changing a single amino acid from valine to isoleucine altered its preference from octanal to heptanal, demonstrating the high sensitivity of ORs to minor changes in both ligand and receptor structure. nih.gov

In a hypothetical mutational analysis of a receptor that binds this compound, researchers would identify putative binding pocket residues based on homology modeling with other GPCRs, like rhodopsin. mdpi.com They would then systematically mutate these residues and measure the receptor's response to this compound. A significant loss of response would indicate that the mutated residue is crucial for binding or activation, perhaps by forming a hydrogen bond with the aldehyde group or a hydrophobic interaction with the thiazole ring. The vast genetic variation and numerous mutations naturally present in human ORs further highlight the role of specific residues in determining olfactory perception. nih.gov

Pharmacophore Modeling and Activity Prediction for Thiazole-Aldehyde Structures

Pharmacophore modeling is a computational approach used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. For an odorant, a pharmacophore model represents the key molecular features responsible for its binding to an OR and eliciting a sensory response.

A pharmacophore model for a thiazole-aldehyde odorant like this compound would likely include:

A heterocyclic aromatic ring feature , representing the thiazole core.

A hydrogen bond acceptor , corresponding to the nitrogen atom in the thiazole ring.

Another hydrogen bond acceptor , representing the oxygen atom of the aldehyde group.

Hydrophobic regions , corresponding to the carbon backbone of the propanal side chain and the thiazole ring itself.

By creating models based on a series of active thiazole derivatives, researchers can predict the potential odor activity of novel, unsynthesized compounds. nih.gov These models help to rationalize the observed SAR and guide the design of new molecules with specific desired odor characteristics. The structural flexibility of the thiazole moiety makes it a versatile scaffold in these models, allowing for strong binding affinity to various biological targets. jneonatalsurg.com

Conformational Analysis and Molecular Flexibility in Structure-Activity Correlates

The three-dimensional shape and flexibility of an odorant molecule are critical determinants of its interaction with an OR. Conformational analysis examines the different spatial arrangements (conformers) a molecule can adopt due to the rotation of its single bonds. For this compound, the flexibility of the propanal side chain is particularly important.

The molecule can exist in various low-energy conformations, and only a subset of these may fit optimally into the binding pocket of a specific OR. Computational techniques, such as those using Density Functional Theory (DFT), can identify the most stable conformers and key structural parameters. plos.org The ability of the propanal chain to adopt a specific shape allows the aldehyde group and the thiazole ring to be positioned correctly for crucial interactions with amino acid residues in the receptor. This "lock-and-key" or "induced fit" mechanism is fundamental to molecular recognition in olfaction. researchgate.net The relationship between structure and odor is complex, but understanding the preferred conformations of flexible molecules like this compound is a key step in predicting and explaining their unique sensory properties.

Computational Chemistry Approaches in 2 Thiazolepropanal Research

Molecular Docking and Ligand-Target Interactions of 2-Thiazolepropanal

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Understanding the interaction between a small molecule, such as this compound, and a biological target, like a protein receptor, is crucial in drug discovery and molecular biology.

The process involves predicting the binding mode and affinity of a ligand within the active site of a receptor. This is achieved through scoring functions that evaluate the fitness of different ligand poses. While specific docking studies on this compound are not readily found, the general methodology would involve:

Preparation of the Receptor and Ligand: The three-dimensional structure of the target protein is obtained from databases like the Protein Data Bank (PDB). The structure of this compound would be built and optimized using molecular modeling software.

Docking Simulation: Using software such as AutoDock or Glide, the ligand is placed into the binding site of the receptor, and various conformational poses are sampled.

Scoring and Analysis: A scoring function is used to rank the poses based on their predicted binding affinity. The interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein's amino acid residues are then analyzed.

For a hypothetical interaction, the binding energy and the key interacting residues would be tabulated to provide a quantitative and qualitative assessment of the binding.

Hypothetical Molecular Docking Results for this compound

| Target Protein | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |

|---|---|---|---|

| Hypothetical Kinase A | -7.5 | LYS78, GLU95 | Hydrogen Bond |

| VAL34, ILE145 | Hydrophobic | ||

| Hypothetical GPCR B | -6.8 | SER192, ASN294 | Hydrogen Bond |

This table is illustrative and not based on published experimental data for this compound.

Quantum Chemical Calculations for Reaction Energetics and Mechanisms

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to study the electronic structure and reactivity of molecules. Methods like Density Functional Theory (DFT) are powerful tools for investigating reaction mechanisms, transition states, and the energetics of chemical reactions involving this compound.

These calculations can provide valuable data on:

Reaction Enthalpies and Activation Energies: Determining the energy changes that occur during a chemical transformation.

Transition State Geometries: Identifying the high-energy structures that connect reactants and products.

Orbital Analysis: Understanding the electronic interactions that drive a reaction, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) interactions.

For instance, the theoretical investigation of a synthetic route to a this compound derivative would involve calculating the energy profile of the reaction pathway.

Illustrative Quantum Chemical Data for a Hypothetical Reaction of a Thiazole (B1198619) Derivative

| Computational Method | Basis Set | Property | Calculated Value (Hartree) |

|---|---|---|---|

| DFT (B3LYP) | 6-31G(d) | Ground State Energy | -542.123 |

| Transition State Energy | -542.089 |

This table presents theoretical data for a generic thiazole reaction to illustrate the output of quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems by solving Newton's equations of motion for a collection of atoms and molecules. For this compound, MD simulations can be used to:

Explore Conformational Space: Identify the most stable and accessible three-dimensional arrangements of the molecule in different environments (e.g., in solution).

Study Binding Dynamics: Observe the process of a ligand binding to a receptor and the stability of the resulting complex over time.

Calculate Binding Free Energies: More accurately predict the affinity of a ligand for its target by considering the dynamic nature of the interaction and the role of the solvent.

A typical MD simulation of a this compound-protein complex would involve placing the docked structure in a simulated box of water molecules and ions and simulating its behavior over nanoseconds to microseconds. The stability of the complex can be assessed by analyzing the root-mean-square deviation (RMSD) of the protein and ligand over the course of the simulation.

Cheminformatics and Machine Learning for this compound Properties and Activities

Cheminformatics applies computational and informational techniques to a range of problems in the field of chemistry. Machine learning, a subset of artificial intelligence, can be used to build predictive models based on chemical data. For this compound, these approaches could be used to:

Predict Physicochemical Properties: Estimate properties such as solubility, boiling point, and logP using Quantitative Structure-Property Relationship (QSPR) models.

Forecast Biological Activity: Develop Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of this compound and its derivatives against various targets. These models are trained on datasets of known compounds and their activities.

Virtual Screening: Use machine learning models to rapidly screen large libraries of virtual compounds to identify those with a high probability of being active, thus prioritizing them for further experimental testing.

The development of a machine learning model for predicting the activity of thiazole derivatives would involve descriptor calculation (numerical representations of molecular properties) and training an algorithm (e.g., random forest, support vector machine) on a curated dataset.

Example of Descriptors Used in Cheminformatics Models

| Descriptor Type | Examples |

|---|---|

| 1D Descriptors | Molecular Weight, Atom Count |

| 2D Descriptors | Topological Indices, Molecular Fingerprints |

This table lists common descriptor types used in cheminformatics and is not specific to this compound.

Emerging Research Directions and Methodological Innovations for 2 Thiazolepropanal

Systems Biology and Metabolomics Approaches in 2-Thiazolepropanal Pathways

The formation of this compound is part of the Maillard reaction, a complex network of hundreds of possible reactions that occur between amino compounds and reducing sugars during thermal processing. nih.gov Understanding the specific pathways leading to this and other flavor compounds requires a holistic view that traditional targeted analysis cannot provide. Systems biology, particularly through the application of metabolomics, offers a powerful framework for mapping and interpreting these intricate reaction networks. nih.gov

Untargeted metabolomics aims to detect as many metabolites as possible in a sample in an unbiased manner, providing a comprehensive snapshot of the chemical profile. nih.gov This approach is invaluable for studying the Maillard reaction, where numerous volatile and non-volatile intermediates and products are formed simultaneously. nih.govresearchgate.net By applying techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), researchers can generate vast datasets of the metabolites present at different stages of a reaction. nih.govugr.es Subsequent pathway analysis can then identify correlations between precursors (e.g., specific amino acids and sugars) and products like this compound, revealing key intermediates and branching points in the reaction network. nih.govresearchgate.net This systems-level view is crucial for controlling the formation of desirable flavor compounds while minimizing undesirable ones. nih.gov

Metabolomic studies can help correlate pathway analysis with food processing conditions, offering a new way to understand and control the final flavor profile. nih.gov For example, by comparing the metabolic fingerprints of food products under different processing temperatures or pH levels, specific pathways that are enhanced or inhibited can be identified. acs.org This knowledge allows for the precise manipulation of reaction conditions to optimize the generation of target compounds such as this compound.

| Technique | Principle | Application to this compound Pathways | Reference |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and fragments them for identification by mass. | Ideal for identifying and quantifying volatile end-products like this compound and other flavor compounds (aldehydes, heterocycles). researchgate.net | researchgate.net |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates non-volatile compounds in a liquid phase before mass analysis. | Used to identify non-volatile precursors and intermediates (e.g., Amadori products) that lead to the formation of this compound. ugr.es | ugr.es |

| Untargeted Metabolomic Profiling | Comprehensive analysis to detect a wide range of metabolites without pre-selection. | Provides a global view of the Maillard reaction network, enabling the discovery of novel formation pathways and biomarkers for flavor development. nih.govugr.es | nih.govugr.es |

| Pathway Enrichment Analysis | Statistical method to identify metabolic pathways that are over-represented in a set of differential metabolites. | Helps to pinpoint specific biochemical routes (e.g., amino acid degradation pathways) that are most active in producing this compound under certain conditions. researchgate.net | researchgate.net |

Advanced Spectroscopic Techniques for In Situ Analysis of this compound Formation

A major challenge in studying flavor formation is that reactions occur rapidly and dynamically within a complex, often opaque, food matrix. Traditional methods that require sample extraction and preparation are often too slow to capture the transient intermediates involved. Advanced spectroscopic techniques are overcoming this limitation by enabling real-time and in situ monitoring of chemical changes as they happen.

Proton Transfer Reaction-Mass Spectrometry (PTR-MS) is a form of direct injection mass spectrometry (DIMS) that allows for the quantitative detection of volatile organic compounds (VOCs) in real time without sample preparation. acs.orgmostwiedzy.pl This technique is highly sensitive, capable of detecting trace concentrations of VOCs at the parts-per-trillion level within seconds. acs.orgmostwiedzy.pl PTR-MS is particularly well-suited for monitoring the release of volatile flavor compounds like this compound during processes like baking or roasting, providing a dynamic profile of its formation and degradation. acs.orgrsc.orguva.es Its high time resolution makes it ideal for capturing rapid changes in the aroma profile. acs.org

Fourier Transform Infrared (FTIR) Spectroscopy , especially when coupled with techniques like High-Performance Liquid Chromatography (HPLC-FTIR), is a powerful tool for the real-time characterization of Maillard reaction intermediates. longdom.orgresearchgate.netlongdom.org FTIR provides structural information based on the vibrational absorption of molecules. nih.gov This allows researchers to monitor the disappearance of reactants and the appearance of key functional groups and intermediate structures, such as Schiff bases and Amadori products, that lead to the eventual formation of heterocyclic compounds. longdom.orglongdom.orgresearchgate.net

Raman Spectroscopy is another vibrational spectroscopy technique that offers significant potential for in situ monitoring. nih.gov It can provide chemical composition information in real-time, even through translucent or transparent packaging. nih.govresearchgate.netspringernature.com This non-invasive method is ideal for monitoring polymerization and other chemical reactions without interrupting the process, making it a promising tool for tracking the complex molecular changes during the Maillard reaction. nih.govspectroscopyonline.comnih.gov

| Technique | Measurement Type | Key Advantage | Application for this compound | Reference |

|---|---|---|---|---|

| Proton Transfer Reaction-Mass Spectrometry (PTR-MS) | Real-time, quantitative | High sensitivity and speed for volatile compounds. | Monitoring the dynamic release of this compound from food during cooking. acs.org | acs.orgrsc.org |

| HPLC-FTIR | Real-time, structural | Combines separation of intermediates with their structural identification. | Tracking the formation of non-volatile precursors that lead to this compound. longdom.orglongdom.org | longdom.orglongdom.org |

| Raman Spectroscopy | In situ, real-time | Non-invasive; can analyze through containers. | Monitoring overall chemical changes in the food matrix that correlate with this compound formation. nih.govresearchgate.net | nih.govresearchgate.net |

Novel Biosensors and Detection Technologies for this compound

The demand for rapid, portable, and low-cost methods for food quality and safety assessment has spurred the development of novel biosensors and detection technologies. These devices offer an alternative to time-consuming laboratory analyses for detecting volatile compounds like this compound, which can be an indicator of both desirable flavor development and potential spoilage.

Electronic Noses (E-noses) are devices that mimic the mammalian olfactory system. aip.orgmdpi.com They utilize an array of gas-sensitive sensors combined with pattern recognition software to generate a unique "chemical fingerprint" for a sample's aroma profile. researchgate.netmdpi.com E-noses equipped with metal oxide sensors can detect various classes of VOCs, including the aldehydes, alcohols, and sulfur-containing compounds that are characteristic of the Maillard reaction and food aging. researchgate.netmdpi.com This technology has huge potential for the rapid, non-destructive inspection of food quality by detecting changes in the volatile profile that would include this compound. researchgate.netaip.org

Colorimetric and Fluorescent Sensors represent another emerging frontier. These sensors often utilize nanomaterials, such as gold nanoparticles, that change color or fluorescence in the presence of a target analyte. researchgate.net For instance, a colorimetric assay for methylglyoxal (B44143), a key Maillard reaction intermediate, was developed based on its reaction with o-phenylenediamine, which inhibits the aggregation of gold nanoparticles. researchgate.net Similar principles could be applied to develop specific sensors for sulfur-containing volatiles. uv.esresearchgate.net Fluorescent sensors are also being developed for the highly sensitive detection of sulfur-containing gases, offering a versatile approach for creating specific and efficient detectors. nih.gov These types of sensors could provide a simple, visual, and potentially quantitative method for on-site detection of this compound in food processing environments or in packaged goods.

| Technology | Sensing Principle | Potential Application for this compound | Reference |

|---|---|---|---|

| Electronic Nose (E-nose) | An array of chemical sensors with pattern recognition to create a "smellprint". | Rapid, real-time quality control in food processing; detecting flavor development or off-odors. researchgate.netaip.org | researchgate.netaip.org |

| Colorimetric Sensors | Analyte induces a color change, often via aggregation or reaction with nanoparticles. researchgate.net | Simple, low-cost visual tests for presence/absence in packaging or on surfaces. | researchgate.net |

| Fluorescent Sensors | Analyte interacts with a probe to cause a change in fluorescence intensity or wavelength. | Highly sensitive and selective detection for process monitoring or laboratory analysis. nih.gov | nih.gov |

| Bioaffinity Sensors | Utilizes biological recognition elements like antibodies or aptamers to bind to a specific target. nih.gov | Development of highly specific sensors for targeted detection of this compound. | nih.gov |

Interdisciplinary Research on this compound: Bridging Chemical and Biological Systems

The full significance of this compound cannot be understood by studying its chemistry alone. Emerging research is increasingly interdisciplinary, connecting the chemical reactions that form the compound with the biological systems that perceive it. This approach bridges food chemistry, sensory science, and neurobiology to create a complete picture of flavor. acs.orgnih.gov

Flavor is not merely in the food; it is a complex perception created by the brain through the integration of multiple sensory inputs, primarily taste (gustation) and smell (olfaction). usda.govwordpress.comimperial.edu While the tongue detects basic tastes like sweet, sour, and umami, the vast diversity of flavors comes from volatile aroma compounds that travel to olfactory receptors in the nasal cavity. wordpress.comnumberanalytics.com this compound, as a volatile molecule, is a key contributor to the aroma component of flavor.

Furthermore, research into the biology of taste and smell is elucidating the specific receptor mechanisms involved in flavor perception. wordpress.comcolostate.edu Specific olfactory receptors are responsible for detecting specific compounds; for example, a receptor encoded by the OR6A2 gene makes certain aldehydes taste soapy to some individuals. wordpress.com Future research may identify the specific olfactory receptors that bind to this compound, explaining at a molecular level how it contributes to the perception of savory or cooked flavors. This integration of chemistry and biology is essential for designing foods with targeted and enhanced flavor profiles and for understanding the basis of food preferences and aversions. youtube.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.